molecular formula C51H67N17O20P2 B12404178 Mal-VC-PAB-PNP-CDN-A

Mal-VC-PAB-PNP-CDN-A

Cat. No.: B12404178
M. Wt: 1300.1 g/mol
InChI Key: UAVXKKWAJUSMMH-VJMWAPLCSA-N
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Description

Mal-VC-PAB-PNP-CDN-A is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. The compound this compound serves as a linker that attaches the cytotoxic drug to the antibody, ensuring targeted delivery to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-VC-PAB-PNP-CDN-A involves multiple steps, including the preparation of the linker and its conjugation to the cytotoxic drug and antibody. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demands of large-scale manufacturing. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Mal-VC-PAB-PNP-CDN-A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the this compound conjugate, which is then further purified and characterized to ensure its suitability for use in ADCs .

Scientific Research Applications

Mal-VC-PAB-PNP-CDN-A has several scientific research applications, including:

    Chemistry: Used in the synthesis of ADCs, which are studied for their potential to deliver targeted cancer therapies.

    Biology: Investigated for its role in targeted drug delivery systems and its interactions with biological molecules.

    Medicine: Explored for its potential in developing new cancer treatments that minimize off-target effects and improve therapeutic outcomes.

    Industry: Utilized in the production of ADCs for clinical trials and potential commercialization.

Mechanism of Action

Mal-VC-PAB-PNP-CDN-A exerts its effects by serving as a linker in ADCs. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-VC-PAB-PNP-CDN-A is unique due to its specific linker structure, which provides optimal stability and controlled release of the cytotoxic drug. This enhances the therapeutic index of the ADC, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C51H67N17O20P2

Molecular Weight

1300.1 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[(6R,8R,9S,15S,17R,18S)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyl]carbamate

InChI

InChI=1S/C51H67N17O20P2/c1-25(2)35(63-32(69)8-4-3-5-18-66-33(70)13-14-34(66)71)45(74)62-29(7-6-16-55-50(54)76)44(73)61-27-11-9-26(10-12-27)19-82-51(77)56-17-15-28-30-20-83-90(80,81)88-40-31(86-47(38(40)72)67-23-59-36-41(52)57-22-58-42(36)67)21-84-89(78,79)87-39(28)48(85-30)68-24-60-37-43(68)64-49(53)65-46(37)75/h9-14,22-25,28-31,35,38-40,47-48,72H,3-8,15-21H2,1-2H3,(H,56,77)(H,61,73)(H,62,74)(H,63,69)(H,78,79)(H,80,81)(H2,52,57,58)(H3,54,55,76)(H3,53,64,65,75)/t28-,29-,30+,31+,35-,38-,39?,40?,47+,48+/m0/s1

InChI Key

UAVXKKWAJUSMMH-VJMWAPLCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCC[C@H]2[C@H]3COP(=O)(OC4[C@@H](COP(=O)(OC2[C@@H](O3)N5C=NC6=C5N=C(NC6=O)N)O)O[C@H]([C@H]4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCC2C3COP(=O)(OC4C(COP(=O)(OC2C(O3)N5C=NC6=C5N=C(NC6=O)N)O)OC(C4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O

Origin of Product

United States

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